molecular formula C8H8N4O2 B2818995 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate CAS No. 478258-97-8

6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate

Cat. No.: B2818995
CAS No.: 478258-97-8
M. Wt: 192.178
InChI Key: SMHWQBMJKPMARM-UHFFFAOYSA-N
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Description

Historical Development of Triazolopyridazine Chemistry

Triazolopyridazines belong to the broader family of bicyclic heteroaromatic systems, first systematically studied in the mid-20th century alongside advancements in heterocyclic chemistry. Early work focused on pyridazine derivatives due to their electron-deficient nature, which facilitated nucleophilic substitution reactions. The fusion of a 1,2,4-triazole ring to pyridazine emerged as a strategy to enhance π-π stacking interactions in bioactive molecules. A pivotal shift occurred in the 1980s with the discovery that triazolopyridazine derivatives exhibited tunable electronic properties, making them suitable for optoelectronic materials and pharmaceutical intermediates.

Key milestones include:

  • 1972 : First reported synthesis of unsubstituted triazolopyridazines via cyclocondensation of hydrazines with pyridazine precursors.
  • 2000s : Adoption of microwave-assisted synthesis to reduce reaction times from days to hours, as demonstrated in analogous triazolopyridine systems.

Significance of 6-Methyl-Triazolo[4,3-b]Pyridazin-8-yl Acetate in Medicinal Research

The 6-methyl and 8-acetate substituents on the triazolopyridazine core confer unique physicochemical properties:

  • Lipophilicity Enhancement : The methyl group at position 6 increases membrane permeability, while the acetate at position 8 provides a site for prodrug modifications.
  • Target Engagement : Structural analogs, such as triazolopyridine-based RORγt inverse agonists, demonstrate high affinity for nuclear receptors, suggesting potential for immunomodulatory applications.

Recent studies highlight its utility as:

  • A building block for kinase inhibitors, leveraging pyridazine’s capacity for hydrogen bonding.
  • A fluorescent probe in bioimaging due to the conjugated triazole-pyridazine system’s absorption maxima near 350 nm.

Structural Classification Within Nitrogen-Fused Heterocyclic Systems

The compound’s IUPAC name, 6-methyl-triazolo[4,3-b]pyridazin-8-yl acetate (C₈H₈N₄O₂), defines its architecture:

Feature Description
Core Structure Bicyclic system: 1,2,4-triazole fused to pyridazine at positions 4 and 3.
Substituents - Methyl at C6
- Acetate ester at C8
Molecular Weight 192.18 g/mol
Key Functional Groups Triazole (aromatic), pyridazine (electron-deficient), ester (hydrolyzable).

Comparative analysis with related systems:

Compound Ring Fusion Bioactivity
Triazolopyridine (e.g., HATU) Triazole + pyridine Peptide coupling reagents
Triazolopyridazine Triazole + pyridazine Kinase inhibition, fluorescence probes

Evolution of Research Interest in 6-Substituted Triazolopyridazines

The substitution pattern at position 6 has become a focal point for structure-activity relationship (SAR) studies:

Synthetic Advancements

  • Microwave-Assisted Synthesis : Reduces reaction times from 24 hours to <5 hours, as validated in triazolopyridine syntheses.
  • Ultrasound-Promoted Cyclization : Achieves yields >80% for triazolopyridazines under mild conditions.

Functionalization Trends

  • C6 Methyl Group : Improves metabolic stability by shielding the triazole ring from oxidative degradation.
  • C8 Acetate : Serves as a transient protecting group, enabling controlled release of active metabolites in vivo.

Research Applications

  • Material Science : Thin-film transistors utilizing triazolopyridazine derivatives exhibit electron mobility >0.1 cm²/V·s.
  • Drug Discovery : Analogous triazolopyridines show IC₅₀ values <10 nM against inflammatory targets like RORγt.

Properties

IUPAC Name

(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-5-3-7(14-6(2)13)8-10-9-4-12(8)11-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHWQBMJKPMARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetate group at position 8 can be displaced by nucleophiles, enabling diverse derivatization:

Nucleophile Conditions Product Yield Source
AmmoniaEthanol, 80°C, 12 h8-Amino derivative78%
MorpholineDCM, rt, 24 h8-Morpholino derivative65%
2-PhenethylamineTHF, 60°C, 8 h8-(2-Phenethylamino) derivative72%

Key Observation : Steric hindrance from the methyl group at position 6 slows substitution kinetics, requiring elevated temperatures or prolonged reaction times .

Hydrolysis and Functional Group Interconversion

The acetate ester undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis :

    8-OAc+NaOHH2O, reflux8-OH+CH3COONa\text{8-OAc} + \text{NaOH} \xrightarrow{\text{H}_2\text{O, reflux}} \text{8-OH} + \text{CH}_3\text{COONa}

    Yield: 95% .

  • Acidic Hydrolysis :

    8-OAc+HClEtOH, 60°C8-OH+CH3COOH\text{8-OAc} + \text{HCl} \xrightarrow{\text{EtOH, 60°C}} \text{8-OH} + \text{CH}_3\text{COOH}

    Yield: 88% .

The regenerated 8-hydroxy group can be further functionalized via Mitsunobu reactions or alkylation.

Electrophilic Aromatic Substitution

The electron-rich triazole ring participates in electrophilic substitution:

Reaction Reagents Position Product Yield
NitrationHNO₃, H₂SO₄, 0°CC-33-Nitro derivative60%
SulfonationSO₃, H₂SO₄, 50°CC-33-Sulfo derivative55%

Note : Methyl at C-6 directs electrophiles to the C-3 position due to steric and electronic effects .

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals:

  • Cu(II) Complexation :

    Compound+CuCl2MeOH[Cu(triazolo)2Cl2]\text{Compound} + \text{CuCl}_2 \xrightarrow{\text{MeOH}} [\text{Cu}(\text{triazolo})_2\text{Cl}_2]

    Stability constant (log β): 8.2 ± 0.3.

Biological Activity Modulation

Structural modifications via these reactions enhance pharmacological properties:

  • Anxiolytic Activity : 8-Amino derivatives show 10× higher GABA_A receptor binding affinity (Ki=2.1nMK_i = 2.1 \, \text{nM}) compared to the parent acetate (Ki=21nMK_i = 21 \, \text{nM}).

  • Antiparasitic Activity : 8-Morpholino derivatives inhibit Cryptosporidium parvum with IC₅₀ = 0.8 µM.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate exhibit significant antimicrobial properties. A study found that derivatives of this compound showed promising activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that certain derivatives could inhibit the proliferation of cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in tumor cells, making it a candidate for further research in cancer therapeutics .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pesticidal Activity

The compound has shown efficacy in agricultural applications as a pesticide. Research has indicated that it can effectively control pests while being less harmful to beneficial insects, which is crucial for sustainable agriculture practices. The mode of action involves disrupting the metabolic processes of target pests .

Herbicidal Properties

In addition to its pesticidal effects, this compound has been evaluated for herbicidal activity. Studies have demonstrated its ability to inhibit the growth of various weed species without adversely affecting crop yields, making it a valuable tool in integrated weed management strategies .

Polymer Synthesis

The unique properties of this compound have made it a subject of interest in polymer chemistry. It can be used as a monomer or additive in synthesizing polymers with enhanced thermal stability and mechanical properties. This application is particularly relevant in producing high-performance materials for industrial use .

Nanomaterials Development

Recent advancements have explored the use of this compound in developing nanomaterials. Its incorporation into nanocomposites has shown potential for improving electrical conductivity and mechanical strength, which can be beneficial in electronics and structural applications .

Case Study 1: Antimicrobial Testing

A comprehensive study was conducted to evaluate the antimicrobial activity of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to increased potency compared to standard antibiotics.

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models demonstrated that treatment with this compound significantly reduced markers of neuroinflammation and oxidative stress following induced brain injury. These findings support further exploration into its therapeutic potential for neurodegenerative diseases.

Comparison with Similar Compounds

6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate can be compared with other similar compounds, such as:

Biological Activity

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by a triazolo-pyridazine framework, suggests a variety of pharmacological properties. This article explores the biological activity of this compound, focusing on its anti-tumor, anti-parasitic, and antimicrobial effects based on recent research findings.

  • Molecular Formula : C10H10N4O2
  • Molecular Weight : 218.22 g/mol
  • CAS Number : 478046-24-1

Anti-Tumor Activity

Recent studies have indicated that derivatives of triazolo-pyridazines exhibit significant anti-tumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These findings suggest that the compound may inhibit tumor growth effectively through mechanisms such as apoptosis induction and cell cycle arrest, as evidenced by further assays including Annexin V-FITC/PI staining and cell cycle analysis .

Anti-Parasitic Activity

The compound has also been evaluated for its activity against protozoan parasites. In particular, triazolopyridazine derivatives have been tested against Cryptosporidium species. The results indicated that these compounds could eliminate the parasite effectively in vitro:

CompoundEC50 (μM)Effectiveness
MMV6659173.8Modest potency
12a<6x EC90Rapid elimination

This suggests that modifications to the triazolopyridazine structure can enhance its efficacy against parasitic infections .

Antimicrobial Activity

Additionally, studies have demonstrated that related compounds possess antimicrobial properties. The structure-activity relationship (SAR) analyses indicate that specific substitutions on the triazolo-pyridazine ring can significantly enhance antibacterial activity against various pathogens .

Case Studies

  • Anti-Cancer Study : In a study published in the Royal Society of Chemistry, compound 22i was identified as a lead candidate for further development due to its low IC50 values across multiple cancer cell lines .
  • Antiparasitic Research : Research highlighted in PMC illustrated the rapid elimination of C. parvum by triazolopyridazine derivatives compared to traditional treatments like Nitazoxanide .
  • Antimicrobial Investigation : A study focused on sulfonamide derivatives showed promising results for compounds with similar structures to this compound against Plasmodium falciparum, indicating potential for malaria treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate, and what critical reaction parameters require optimization?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or Suzuki-Miyaura coupling. For example, derivatives of triazolo-pyridazine can be synthesized by reacting chlorinated precursors (e.g., 6-chloro-3-methyl-triazolo-pyridazine) with amines or boronic acids under palladium catalysis (e.g., PdCl₂(dppf)) in toluene/ethanol at 100°C . Optimizing reaction time (e.g., 5–24 hours) and stoichiometry of reagents (e.g., 1.5:1 boronic acid to substrate ratio) improves yields. Recrystallization from DMF/i-propanol mixtures enhances purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use X-ray crystallography to confirm the triazolo-pyridazine core and acetate substitution, as demonstrated for structurally similar tankyrase inhibitors . Complement with ¹H/¹³C NMR (e.g., δ 8.1–8.3 ppm for aromatic protons, δ 2.1–2.3 ppm for methyl groups) and HRMS to verify molecular weight .

Q. What safety protocols are essential for handling 6-methyl-triazolo-pyridazine derivatives in the lab?

  • Methodological Answer : Refer to safety data sheets (SDS) for analogous compounds: wear nitrile gloves, lab coats, and eye protection. Avoid inhalation/ingestion; use fume hoods during synthesis. In case of skin contact, wash with water for 15 minutes and seek medical advice if irritation persists .

Advanced Research Questions

Q. What strategies enhance the selectivity of 6-methyl-triazolo-pyridazine derivatives for tankyrase (TNKS) inhibition?

  • Methodological Answer : Structure-based optimization is critical. Introduce substituents like phenolic groups (e.g., 4-(2-aminoethyl)-phenol) to mimic NAD+ binding, as shown to achieve low nanomolar TNKS inhibition. Crystallographic studies (PDB: 7X6T) guide modifications to avoid off-target interactions with BET bromodomains .

Q. How can discrepancies between in vitro enzymatic inhibition and cellular activity data be resolved?

  • Methodological Answer : Evaluate cell permeability via logP measurements (target logP ~2–3 for optimal bioavailability) . Use proteolysis-targeting chimeras (PROTACs) to assess target engagement in cells. For example, coupling the compound to a cereblon ligand enhances degradation efficiency .

Q. What computational methods predict binding interactions with bromodomains or other epigenetic targets?

  • Methodological Answer : Perform molecular docking using software like AutoDock Vina, focusing on conserved residues (e.g., Asn140 in BRD4). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD values). Compare with bromosporine, a pan-bromodomain inhibitor, to identify selectivity determinants .

Q. How do substitution patterns on the triazolo-pyridazine core influence pharmacokinetic properties?

  • Methodological Answer : Introduce carbamate groups (e.g., ethyl carbamate at position 8) to improve metabolic stability, as seen in bromosporine derivatives. Assess plasma stability via LC-MS/MS in human liver microsomes. Methyl or halogen substituents at position 6 reduce CYP450-mediated oxidation .

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